1-methylpiperidine-2-carboxylic Acid Hydrochloride

描述

Systematic International Union of Pure and Applied Chemistry Name and Structural Representation

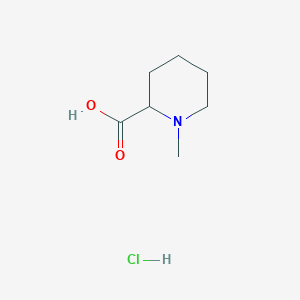

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen. The primary International Union of Pure and Applied Chemistry name is designated as 1-methyl-2-piperidinecarboxylic acid hydrochloride. Alternative systematic nomenclature includes 2-piperidinecarboxylic acid, 1-methyl-, hydrochloride, which emphasizes the carboxylic acid functional group position and the methylation site.

The structural representation reveals a six-membered piperidine ring with specific substitution patterns that define the compound's chemical identity. The compound features a methyl group attached to the nitrogen atom at position 1 and a carboxylic acid functional group located at position 2 of the piperidine ring. The hydrochloride designation indicates the formation of a salt between the basic nitrogen-containing compound and hydrochloric acid, resulting in enhanced water solubility and stability characteristics.

The canonical Simplified Molecular Input Line Entry System representation demonstrates the structural connectivity as CN1CCCCC1C(=O)O, with the hydrochloride component represented separately. The International Chemical Identifier code provides comprehensive structural information: InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H. This notation system captures the complete molecular architecture, including the piperidine ring structure, methyl substitution, carboxylic acid functionality, and hydrochloride salt formation.

Chemical Abstracts Service Registry Numbers and Alternative Designations

The Chemical Abstracts Service registry number system assigns multiple distinct identifiers to different forms and stereoisomers of this compound, reflecting the compound's structural complexity and stereochemical variations. The primary Chemical Abstracts Service number 25271-35-6 is associated with the racemic mixture of the hydrochloride salt. This registration encompasses both enantiomeric forms without stereochemical specification, representing the most commonly encountered form in commercial applications.

Additional Chemical Abstracts Service numbers reflect specific stereochemical configurations and structural variations. The number 136312-85-1 corresponds specifically to the (S)-enantiomer of this compound, while 2829279-77-6 identifies the (R)-enantiomer form. The free acid form, without the hydrochloride salt component, carries the Chemical Abstracts Service number 7730-87-2.

Alternative designations and synonyms provide additional identification pathways for this compound across different chemical databases and literature sources. Common alternative names include N-methyl-2-piperidinecarboxylic acid hydrochloride, 1-methylpipecolinic acid hydrochloride, and 2-carboxy-1-methylpiperidine hydrochloride. The compound is also referenced as N-methylpipecolic acid in biological and metabolomic contexts. These varied nomenclature systems reflect different naming conventions employed across pharmaceutical, synthetic chemistry, and biochemical research domains.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositions for the free acid and hydrochloride salt forms of 1-methylpiperidine-2-carboxylic acid. The free acid exhibits the molecular formula C₇H₁₃NO₂, representing the basic piperidine structure with methyl and carboxylic acid substituents. This composition includes seven carbon atoms forming the piperidine ring and substituent groups, thirteen hydrogen atoms distributed across the ring and functional groups, one nitrogen atom comprising the heterocyclic center, and two oxygen atoms constituting the carboxylic acid functionality.

The hydrochloride salt form demonstrates the molecular formula C₇H₁₄ClNO₂, indicating the addition of hydrochloric acid to form the salt complex. This modification adds one hydrogen atom and one chlorine atom to the molecular composition while maintaining the core piperidine structure and functional group arrangement. The salt formation process involves protonation of the nitrogen atom and association with the chloride anion, resulting in enhanced water solubility and improved handling characteristics for pharmaceutical and synthetic applications.

Molecular weight calculations provide precise mass determinations for both forms of the compound. The free acid form exhibits a molecular weight of 143.18 grams per mole, reflecting the combined atomic masses of all constituent elements. The hydrochloride salt demonstrates molecular weights ranging from 179.64 to 179.65 grams per mole across different sources, with minor variations attributable to different precision levels in atomic mass calculations and potential hydration states.

The following table summarizes the molecular composition and weight characteristics:

| Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|

| Free Acid | C₇H₁₃NO₂ | 143.18 | 7730-87-2 |

| Hydrochloride Salt (Racemic) | C₇H₁₄ClNO₂ | 179.64-179.65 | 25271-35-6 |

| (S)-Enantiomer Hydrochloride | C₇H₁₄ClNO₂ | 179.65 | 136312-85-1 |

| (R)-Enantiomer Hydrochloride | C₇H₁₄ClNO₂ | 179.64 | 2829279-77-6 |

Stereochemical Considerations: (R)- and (S)-Enantiomer Differentiation

The stereochemical analysis of this compound reveals the presence of a chiral center at the carbon atom bearing the carboxylic acid group, specifically position 2 of the piperidine ring. This chirality generates two distinct enantiomeric forms, designated as (R)- and (S)-configurations according to the Cahn-Ingold-Prelog priority rules. The stereochemical distinction represents a fundamental aspect of the compound's chemical identity, influencing both physical properties and biological activity profiles.

The (S)-enantiomer, identified by Chemical Abstracts Service number 136312-85-1, exhibits specific optical rotation characteristics and three-dimensional molecular architecture. The International Chemical Identifier code for this stereoisomer includes stereochemical notation: InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m0./s1. This detailed notation system specifies the absolute configuration at the chiral center, providing unambiguous identification for synthetic and analytical applications.

The (R)-enantiomer, corresponding to Chemical Abstracts Service number 2829279-77-6, represents the mirror image isomer with opposite absolute configuration. The International Chemical Identifier designation for this form includes the notation /t6-;/m1./s1, indicating the alternative stereochemical arrangement. Both enantiomers share identical molecular formulas and weights but differ in their three-dimensional spatial arrangements and resulting physical and chemical properties.

Enantiomeric differentiation carries significant implications for pharmaceutical and synthetic applications, as stereoisomers often exhibit distinct biological activities, pharmacokinetic profiles, and synthetic utility. The availability of both pure enantiomeric forms and racemic mixtures provides researchers with options for specific applications requiring particular stereochemical configurations. The following comparative analysis summarizes the stereochemical characteristics:

| Enantiomer | Chemical Abstracts Service Number | Absolute Configuration | International Chemical Identifier Notation |

|---|---|---|---|

| (S)-Form | 136312-85-1 | S-configuration at C-2 | /t6-;/m0./s1 |

| (R)-Form | 2829279-77-6 | R-configuration at C-2 | /t6-;/m1./s1 |

| Racemic Mixture | 25271-35-6 | Equal mixture of R and S | No stereochemical specification |

The stereochemical considerations extend beyond simple nomenclature to encompass practical implications for synthesis, purification, and application. Asymmetric synthesis methods enable the selective preparation of individual enantiomers, while resolution techniques allow separation of racemic mixtures into pure stereoisomeric forms. The choice between enantiomerically pure compounds and racemic mixtures depends on specific application requirements, cost considerations, and regulatory guidelines governing pharmaceutical and research applications.

属性

IUPAC Name |

1-methylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENMKHNMVUDRMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948117 | |

| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25271-35-6 | |

| Record name | 1-Methylpiperidine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-carboxylic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of 1-methylpiperidine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form.

化学反应分析

Types of Reactions: 1-Methylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

科学研究应用

1-Methylpiperidine-2-carboxylic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 1-methylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

1-Methylpiperidine-3-carboxylic Acid Hydrochloride (CAS: 19999-64-5)

- Molecular Formula: C₇H₁₄ClNO₂ (identical to the 2-carboxylic isomer).

- Limited data on LogP or PSA, but its synthesis routes suggest applications in dopamine receptor modulation .

1-(Pyrimidin-2-yl)piperidine-3-carboxylic Acid Hydrochloride (CAS: 1185296-02-9)

Halogen-Substituted Analogs

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid Hydrochloride (CAS: 1209326-97-5)

- Molecular Formula : C₁₁H₁₄Cl₂N₂O₂; molecular weight: 277.15 g/mol.

- Key Features :

4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride (CAS: 1186663-32-0)

Bulkier Derivatives

Fmoc-4-(Naphthalen-2-yl)piperidine-4-carboxylic Acid

Physicochemical and Functional Comparison

生物活性

1-Methylpiperidine-2-carboxylic acid hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry and biological research due to its diverse potential applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound (C7H14ClNO2) features a piperidine ring with a methyl group and a carboxylic acid functional group. Its molecular weight is approximately 179.64 g/mol. The compound is typically presented as a hydrochloride salt, which enhances its solubility in biological systems, making it suitable for various applications in drug development and synthesis.

Synthesis Methods

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with 1-methylpiperidine-2-carboxylic acid.

- Hydrochloride Formation : The carboxylic acid is converted to its hydrochloride salt by reacting with hydrochloric acid.

- Purification : Techniques such as recrystallization or chromatography are employed to purify the compound to achieve the desired purity.

The following table summarizes the synthetic routes and conditions:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acid-Base | HCl + 1-methylpiperidine-2-carboxylic acid | Formation of hydrochloride salt |

| 2 | Purification | Recrystallization | Pure this compound |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity and influencing physiological responses.

- Enzyme Inhibition : It may inhibit certain enzymes, thus affecting metabolic pathways crucial for cellular function.

- Signal Transduction Modulation : The compound can influence signal transduction pathways, leading to various cellular responses.

Research Findings

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that piperidine derivatives possess antimicrobial effects, which may extend to this compound.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, warranting further exploration in cancer research.

A notable study highlighted the compound's efficacy against specific bacterial strains, demonstrating its potential as an antimicrobial agent . Additionally, its structural similarity to other biologically active piperidine derivatives suggests a promising pharmacological profile .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In another investigation, the compound was tested for cytotoxic effects on cancer cell lines. The findings revealed that it induced apoptosis in certain cancer cells, highlighting its potential role as an anticancer therapeutic . Further studies are needed to elucidate the specific mechanisms involved.

常见问题

What are the established synthetic routes for 1-methylpiperidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a piperidine derivative may react with methyl iodide under basic conditions (e.g., NaOH or K₂CO₃) to introduce the methyl group, followed by carboxylation and HCl salt formation. Key variables include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reagents. Optimizing these parameters can improve yields from ~50% to >80% .

What analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry (e.g., methyl group position on piperidine) via ¹H and ¹³C NMR shifts. For instance, the methyl group at position 1 typically appears as a singlet near δ 2.3 ppm in ¹H NMR .

- Mass Spectrometry (MS) : Validate molecular weight (179.64 g/mol) using ESI-MS or MALDI-TOF.

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 210–254 nm, using acetonitrile/water gradients .

How can researchers resolve contradictions in solubility data across studies?

Methodological Answer:

Solubility discrepancies often arise from pH-dependent ionization. To standardize measurements:

Prepare buffered solutions (pH 1–12) and use the shake-flask method.

Quantify solubility via UV-Vis spectroscopy or gravimetric analysis.

Note that hydrochloride salts generally exhibit higher aqueous solubility at neutral pH due to protonation of the piperidine nitrogen .

What strategies optimize enantiomeric purity for chiral applications?

Methodological Answer:

- Chiral Resolution : Use (S)- or (R)-mandelic acid to separate enantiomers via diastereomeric salt crystallization.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to achieve >90% enantiomeric excess (ee) .

- Chiral HPLC : Validate ee using columns like Chiralpak IA with hexane/isopropanol mobile phases .

How does this compound interact with biological targets?

Methodological Answer:

While specific data are limited, piperidine derivatives often target:

- Neurological Receptors : Screen for opioid or NMDA receptor binding using radioligand assays (e.g., ³H-naloxone displacement).

- Enzymes : Test inhibitory activity against acetylcholinesterase or monoamine oxidases via spectrophotometric assays (e.g., Ellman’s reagent for AChE) .

What are the best practices for stability testing under storage conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for hydrochloride salts).

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 40°C for 4 weeks; monitor degradation by HPLC.

- Light Sensitivity : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants .

How to validate synthetic methods for regulatory compliance?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

Specificity : Demonstrate separation from impurities (e.g., unreacted piperidine) via HPLC.

Linearity : Establish a 5-point calibration curve (R² > 0.995) for quantification.

Robustness : Test minor variations in mobile phase (±2% acetonitrile) and column temperature (±3°C) .

What computational tools predict the compound’s physicochemical properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。